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molecular formula C11H15Cl2NO2S B8372802 N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine

N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine

Cat. No. B8372802
M. Wt: 296.2 g/mol
InChI Key: KZKWGXQAMKHKGK-UHFFFAOYSA-N
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Patent
US04724235

Procedure details

A solution of 44.27 g (0.107 mole of N-[2-[(3,4-dichlorophenyl)sulfonyl]ethyl]-N-(1-methylethyl)carbamic acid phenyl ester in 300 ml of 48% HBr was heated at reflux for 12 hr. The reaction mixture was cooled to room temperature, made alkaline with 50% sodium hydroxide-ice and extracted with chloroform. The chloroform layer was extracted with 1N sulfuric acid. The sulfuric acid layer was extracted with chloroform and the chloroform layers combined and evaporated to an oil, the free base of the title compound. A portion of the oil was reacted with ethereal hydrogen chloride to give an overall yield of 32.4% white crystalline product, m.p. 219°-221° C.
Name
N-[2-[(3,4-dichlorophenyl)sulfonyl]ethyl]-N-(1-methylethyl)carbamic acid phenyl ester
Quantity
0.107 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium hydroxide ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(OC(=O)[N:9]([CH2:13][CH2:14][S:15]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([Cl:25])[CH:19]=2)(=[O:17])=[O:16])[CH:10]([CH3:12])[CH3:11])C=CC=CC=1>Br>[Cl:25][C:20]1[CH:19]=[C:18]([S:15]([CH2:14][CH2:13][NH:9][CH:10]([CH3:12])[CH3:11])(=[O:16])=[O:17])[CH:23]=[CH:22][C:21]=1[Cl:24]

Inputs

Step One
Name
N-[2-[(3,4-dichlorophenyl)sulfonyl]ethyl]-N-(1-methylethyl)carbamic acid phenyl ester
Quantity
0.107 mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(N(C(C)C)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
300 mL
Type
solvent
Smiles
Br
Step Two
Name
sodium hydroxide ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hr
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform layer was extracted with 1N sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
The sulfuric acid layer was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
A portion of the oil was reacted with ethereal hydrogen chloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)CCNC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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